molecular formula C13H9FN4S2 B12021919 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 586995-39-3

5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12021919
CAS No.: 586995-39-3
M. Wt: 304.4 g/mol
InChI Key: PVVWCHNVYNJWCX-OVCLIPMQSA-N
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Description

5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thiophenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or thiophenyl rings.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with protein residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Bromophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

CAS No.

586995-39-3

Molecular Formula

C13H9FN4S2

Molecular Weight

304.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9FN4S2/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)15-8-11-2-1-7-20-11/h1-8H,(H,17,19)/b15-8+

InChI Key

PVVWCHNVYNJWCX-OVCLIPMQSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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